molecular formula C11H11NO4S2 B2435293 4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione CAS No. 478049-69-3

4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione

Cat. No.: B2435293
CAS No.: 478049-69-3
M. Wt: 285.33
InChI Key: DQPNFSVKZQFQBK-FMIVXFBMSA-N
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Description

4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione is a useful research compound. Its molecular formula is C11H11NO4S2 and its molecular weight is 285.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Tautomers Synthesis : Schweiger (1982) reported the synthesis of related tautomers, emphasizing the versatility of thiopyran compounds in organic synthesis (Schweiger, 1982).
  • Pyrazole Derivatives : A study by Menozzi et al. (1992) described the synthesis of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, demonstrating the compound's utility in creating biologically active structures (Menozzi et al., 1992).
  • Nucleophilic Attack Synthesis : Brouillette et al. (2009) explored the regioselective ring opening of related compounds using amino acids, which highlights the compound's reactivity and potential for creating diverse molecular structures (Brouillette et al., 2009).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Formation : Research by Es et al. (2006) and Gabbutt et al. (1994) demonstrates the use of thiopyran derivatives in forming heterocyclic compounds with potential applications in medicinal chemistry and materials science (Es et al., 2006), (Gabbutt et al., 1994).
  • Convulsant Synthesis : Kawamura and Casida (1990) synthesized derivatives of the compound as potential convulsants, showing its applicability in neuroscience research (Kawamura & Casida, 1990).
  • Domino Reaction Synthesis : Liang et al. (2006) reported the synthesis of tetraheterocyclic compounds through domino reactions involving thiopyran, demonstrating the compound's utility in complex organic synthesis (Liang et al., 2006).

Potential in Material Science and Molecular Studies

  • Sensor Applications : Cordaro et al. (2011) investigated a U-shaped molecule related to this compound for its capacity to bind metal cations, suggesting potential sensor applications (Cordaro et al., 2011).
  • Solid-phase Synthesis : Creighton et al. (1999) reported the solid-phase synthesis of peptidomimetics containing pyridone structures, demonstrating the compound's utility in advanced synthetic methodologies (Creighton et al., 1999).

Properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S2/c13-10(7-1-2-7)16-12-9-4-6-18(14,15)11-8(9)3-5-17-11/h3,5,7H,1-2,4,6H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNFSVKZQFQBK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=C2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C/2\CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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